![molecular formula C20H18N2O B12905976 3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-75-7](/img/structure/B12905976.png)
3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes a quinoline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure allows for diverse chemical reactivity, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives with suitable reagents can yield the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of reagents and reaction conditions is crucial to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound can affect cellular pathways by modulating the activity of key proteins and signaling molecules . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-3,4-dihydro-1(2H)-isoquinolinone: This compound shares a similar core structure but differs in its functional groups and reactivity.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Another related compound with distinct chemical properties and applications.
Uniqueness
3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of the quinoline moiety. This uniqueness contributes to its diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
918645-75-7 |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C20H18N2O/c1-20(2)12-15-8-4-6-10-18(15)22(19(20)23)16-11-14-7-3-5-9-17(14)21-13-16/h3-11,13H,12H2,1-2H3 |
Clé InChI |
HCKSHUXPMYDYCU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



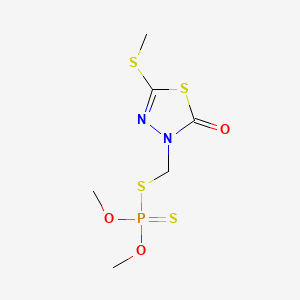
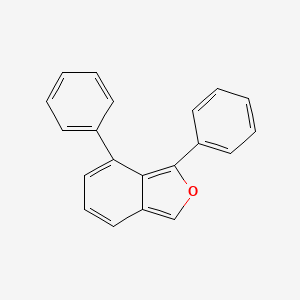
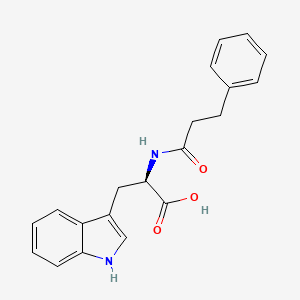
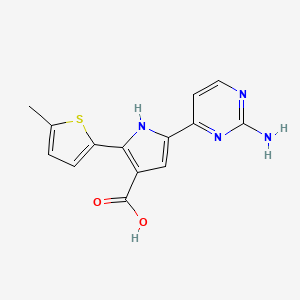
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)


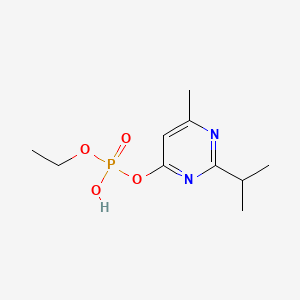

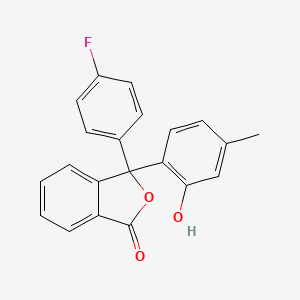
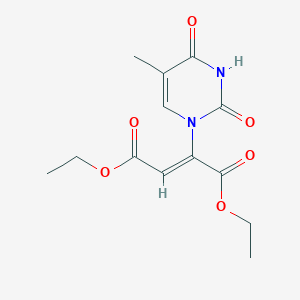
![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)
